Gemigliptine

Vue d'ensemble

Description

Gemigliptin, sold under the brand name Zemiglo, is an oral anti-hyperglycemic agent used in the treatment of type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 inhibitors, which work by increasing the levels of incretin hormones, thereby enhancing glucose-dependent insulin secretion and decreasing glucagon secretion .

Applications De Recherche Scientifique

Gemigliptin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the behavior of dipeptidyl peptidase-4 inhibitors.

Biology: Investigated for its effects on cellular pathways and enzyme inhibition.

Medicine: Extensively studied for its efficacy and safety in managing type 2 diabetes mellitus.

Industry: Utilized in the development of combination therapies with other anti-diabetic agents.

Mécanisme D'action

Target of Action

Gemigliptin primarily targets the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is a serine aminopeptidase that plays a significant role in glucose metabolism . It is involved in the inactivation of incretin hormones, which are responsible for stimulating glucose-dependent insulin secretion and inhibiting glucagon release .

Mode of Action

Gemigliptin acts as a potent, selective, and competitive inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, gemigliptin increases the levels of incretin hormones, Glucagon-Like Peptide-1 (GLP-1), and Gastric Inhibitory Polypeptide (GIP) . This leads to enhanced insulin secretion, reduced glucagon release, and ultimately, better control of blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 by gemigliptin leads to an increase in the half-life and circulating levels of active incretins, GLP-1, and GIP . These incretins stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner, and inhibit glucagon secretion from α-cells . The net effect is a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues, leading to a reduction in blood glucose levels .

Pharmacokinetics

Gemigliptin exhibits favorable pharmacokinetic properties. After oral administration, gemigliptin is rapidly absorbed, with maximum plasma concentrations attained at about 1.8 hours . The drug is metabolized primarily by the liver, with CYP3A4 identified as a key enzyme in its metabolism . The elimination half-life of gemigliptin varies among species, with reported values of 3.6 hours in rats, 5.2 hours in dogs, and 5.4 hours in monkeys .

Result of Action

The primary molecular effect of gemigliptin is the inhibition of DPP-4 activity, leading to increased levels of active incretins . At the cellular level, this results in enhanced insulin secretion and reduced glucagon release, promoting a decrease in blood glucose levels . Additionally, gemigliptin has been shown to preserve β-cell mass and function through the stimulation of islet cell proliferation and neogenesis, and the inhibition of β-cell apoptosis .

Action Environment

The efficacy and safety of gemigliptin can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s diet, age, liver and kidney function, and the presence of other medications . Furthermore, the pharmacodynamic profile of gemigliptin may vary among individuals due to genetic variations .

Analyse Biochimique

Biochemical Properties

Gemigliptin plays a crucial role in biochemical reactions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP). By inhibiting DPP-4, Gemigliptin increases the levels of these hormones, which in turn enhances insulin secretion and decreases glucagon release, leading to improved blood glucose control .

Cellular Effects

Gemigliptin affects various types of cells and cellular processes. In pancreatic beta cells, it enhances insulin secretion in response to meals. In alpha cells, it reduces glucagon secretion. Additionally, Gemigliptin has been shown to preserve beta-cell mass and function by promoting islet cell proliferation and neogenesis while inhibiting beta-cell apoptosis . These effects contribute to better glycemic control and potentially slow the progression of type 2 diabetes.

Molecular Mechanism

At the molecular level, Gemigliptin exerts its effects by binding to the active site of the DPP-4 enzyme, thereby inhibiting its activity. This inhibition prevents the breakdown of incretin hormones, leading to prolonged action of GLP-1 and GIP. These hormones enhance insulin secretion from pancreatic beta cells and suppress glucagon release from alpha cells, resulting in lower blood glucose levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gemigliptin have been observed over various time frames. Studies have shown that Gemigliptin maintains its efficacy in improving glucose tolerance and reducing HbA1c levels over extended periods. The stability of Gemigliptin allows for consistent therapeutic effects, and it has been found to be well-tolerated in both short-term and long-term studies .

Dosage Effects in Animal Models

In animal models, the effects of Gemigliptin vary with different dosages. Higher doses of Gemigliptin have been associated with more significant improvements in glycemic control. There is a threshold beyond which no additional benefits are observed, and higher doses may lead to adverse effects such as hypoglycemia. Studies have demonstrated that Gemigliptin is effective in a dose-dependent manner, with optimal doses providing the best balance between efficacy and safety .

Metabolic Pathways

Gemigliptin is involved in metabolic pathways related to glucose regulation. By inhibiting DPP-4, it increases the levels of active incretin hormones, which enhance insulin secretion and reduce glucagon release. This modulation of hormone levels leads to improved glucose uptake and utilization by cells, thereby lowering blood glucose levels. Gemigliptin also interacts with various enzymes and cofactors involved in these metabolic processes .

Transport and Distribution

Within cells and tissues, Gemigliptin is transported and distributed through various mechanisms. It is absorbed into the bloodstream after oral administration and distributed to target tissues, including the pancreas and liver. Gemigliptin interacts with transporters and binding proteins that facilitate its uptake and localization within cells. This distribution is crucial for its therapeutic effects on glucose regulation .

Subcellular Localization

Gemigliptin’s subcellular localization is primarily within the cytoplasm, where it interacts with the DPP-4 enzyme. The inhibition of DPP-4 occurs at the cellular level, leading to increased levels of active incretin hormones. This localization is essential for Gemigliptin’s function in enhancing insulin secretion and reducing glucagon release, thereby improving glycemic control .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of gemigliptin involves multiple steps, starting from the preparation of key intermediatesThe final step involves the coupling of these intermediates under specific reaction conditions .

Industrial Production Methods: In industrial settings, gemigliptin is produced using optimized synthetic routes to ensure high yield and purity. The process involves the use of advanced techniques such as high-performance liquid chromatography for purification and quality control .

Analyse Des Réactions Chimiques

Types of Reactions: Gemigliptin undergoes various chemical reactions, including:

Oxidation: Gemigliptin can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups in gemigliptin.

Substitution: Gemigliptin can undergo substitution reactions, particularly involving its fluorine atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .

Comparaison Avec Des Composés Similaires

- Sitagliptin

- Saxagliptin

- Linagliptin

- Alogliptin

Comparison: Gemigliptin is unique due to its potent, selective, and long-acting inhibition of dipeptidyl peptidase-4. It has shown optimized efficacy, safety, and patient compliance compared to other dipeptidyl peptidase-4 inhibitors. Studies have demonstrated that gemigliptin has a favorable pharmacokinetic profile, with minimal accumulation and the ability to be administered with or without food .

Activité Biologique

Gemigliptin is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor that has garnered attention for its efficacy in managing type 2 diabetes mellitus (T2DM). This article delves into the biological activities of gemigliptin, highlighting its mechanisms of action, clinical efficacy, and potential therapeutic benefits beyond glycemic control.

Gemigliptin functions primarily by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By prolonging the action of GLP-1, gemigliptin enhances insulin secretion in response to meals and suppresses glucagon release, leading to improved glycemic control.

Key Mechanisms:

- Inhibition of Advanced Glycation End Products (AGEs) : Gemigliptin has been shown to inhibit the formation of AGEs, which are implicated in diabetic complications. In vitro studies demonstrated that gemigliptin significantly reduced methylglyoxal-modified AGE formation with an IC50 value of 11.69 mM and inhibited AGE cross-linking with collagen (IC50 = 1.39 mM) .

- Antioxidant Activity : The compound exhibits antioxidant properties that mitigate oxidative stress, a common issue in diabetes .

Clinical Efficacy

Clinical studies have established gemigliptin's effectiveness in reducing HbA1c levels in T2DM patients. A phase II study indicated significant reductions in HbA1c at various doses (50 mg, 100 mg, and 200 mg), with the 50 mg dose being as effective as higher doses but with a better safety profile .

Summary of Clinical Findings:

| Study Phase | Dose (mg) | HbA1c Reduction (%) | Statistical Significance |

|---|---|---|---|

| Phase II | 50 | -0.98 | P < 0.0001 |

| Phase II | 100 | -0.74 | P < 0.0001 |

| Phase II | 200 | -0.78 | P < 0.0001 |

In a comparative study against vildagliptin, gemigliptin demonstrated non-inferiority with a mean difference in HbA1c changes of only -0.05% .

Case Studies and Research Findings

Several studies have explored gemigliptin's broader biological activities beyond glycemic control:

- Renal Function Improvement : A study reported that gemigliptin reduced podocyte apoptosis and improved renal function in diabetic db/db mice without affecting hyperglycemia . This suggests potential benefits for diabetic nephropathy.

- Salivary Gland Dysfunction : Research indicated that gemigliptin improved salivary gland function in aged rats through its anti-glycation and antioxidant effects, highlighting its utility in managing complications associated with aging and diabetes .

- Inhibition of Apoptosis : In models of oxidative stress induced by D-galactose, gemigliptin was found to inhibit apoptosis in salivary glands and reduce markers of oxidative stress .

Propriétés

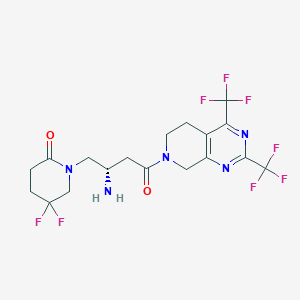

IUPAC Name |

1-[(2S)-2-amino-4-[2,4-bis(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoropiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F8N5O2/c19-16(20)3-1-12(32)31(8-16)6-9(27)5-13(33)30-4-2-10-11(7-30)28-15(18(24,25)26)29-14(10)17(21,22)23/h9H,1-8,27H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPRRQZNBDYKLH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1=O)CC(CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1=O)C[C@H](CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F8N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030150 | |

| Record name | Gemigliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911637-19-9 | |

| Record name | Gemigliptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911637-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gemigliptin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911637199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gemigliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gemigliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEMIGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DHU18M5D6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Gemigliptin?

A1: Gemigliptin is a selective dipeptidyl peptidase-4 (DPP-4) inhibitor. [, ] It works by binding to and inhibiting the DPP-4 enzyme, thereby preventing the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). [, , ]

Q2: What are the downstream effects of DPP-4 inhibition by Gemigliptin?

A2: Inhibition of DPP-4 by Gemigliptin leads to increased levels of GLP-1, which in turn stimulates glucose-dependent insulin secretion from pancreatic beta cells, suppresses glucagon secretion, delays gastric emptying, and promotes satiety. [, , ]

Q3: Does Gemigliptin have any direct effects on blood vessels?

A3: Research suggests that in addition to DPP-4 inhibition, Gemigliptin might directly improve the function of blood vessels, particularly under pathological conditions like hypertension and hyperglycemia. A study on spontaneously hypertensive rats showed that Gemigliptin improved acetylcholine-induced endothelium-dependent relaxation in mesenteric arteries, potentially through a nitric oxide synthase-mediated mechanism. []

Q4: Does Gemigliptin impact the NLRP3 inflammasome?

A4: Studies suggest that Gemigliptin may exert renoprotective effects partly by attenuating NLRP3 inflammasome activation. In a mouse model of renal fibrosis, Gemigliptin treatment reduced the levels of NLRP3, caspase-1, apoptosis-associated speck-like protein containing a caspase recruitment domain (ASC), and interleukin-1β, all of which were significantly elevated due to the disease. [, ]

Q5: What is the molecular formula and weight of Gemigliptin?

A5: The chemical formula for Gemigliptin is C18H19F8N5O2, and its molecular weight is 521.4 g/mol. [, ]

Q6: Are there any stability concerns related to Gemigliptin formulations?

A6: To enhance the stability of the fixed-dose combination of Gemigliptin/Rosuvastatin 50/20 mg, a bilayer tablet formulation was developed as a potential alternative to the existing monolayer tablet. The bilayer tablet demonstrated equivalent pharmacokinetic and pharmacodynamic properties compared to the monolayer tablet in healthy subjects. [, ]

Q7: How is Gemigliptin absorbed and metabolized in the body?

A7: Gemigliptin is rapidly absorbed after oral administration, with a bioavailability of 95.2% in rats. [] In humans, a minimum absorption of 63.4% from the gastrointestinal tract has been confirmed. [] It is primarily metabolized via hydroxylation, with its major circulating metabolite being LC15-0636. [, ] Gemigliptin is eliminated through both metabolism and excretion via urine and feces. []

Q8: Does food intake affect the pharmacokinetics of Gemigliptin?

A8: Gemigliptin can be taken with or without food. Studies have shown that food intake does not significantly affect the pharmacokinetics of Gemigliptin or its fixed-dose combinations with Metformin or Rosuvastatin. [, , ]

Q9: Does renal impairment affect Gemigliptin pharmacokinetics?

A9: Studies indicate that renal impairment has a modest effect on Gemigliptin disposition, with only a slight increase in exposure observed in patients with mild to severe renal impairment and end-stage renal disease. [] Hemodialysis also has a negligible impact on Gemigliptin removal. [] No dose adjustment is recommended for patients with renal impairment. []

Q10: What is the efficacy of Gemigliptin in lowering HbA1c levels?

A10: Meta-analysis of multiple randomized controlled trials (RCTs) showed that Gemigliptin monotherapy effectively reduced HbA1c levels in patients with type 2 diabetes mellitus compared to placebo. [] Additionally, Gemigliptin demonstrated comparable or superior efficacy to active comparators like Metformin, Dapagliflozin, Sitagliptin, and Glimepiride in various clinical trials. [, , , , ]

Q11: Has Gemigliptin demonstrated any protective effects in animal models of diabetic complications?

A11: Preclinical studies show that Gemigliptin has potential protective effects against various diabetic complications. In animal models, Gemigliptin has been shown to:

- Reduce vascular calcification: In an adenine-induced chronic kidney disease rat model, Gemigliptin attenuated calcification of the abdominal aorta. []

- Protect against cisplatin-induced nephrotoxicity: Pretreatment with Gemigliptin attenuated cisplatin-induced renal dysfunction and histological damage in mice. []

- Improve cardiac function in ischemia-reperfusion injury: Gemigliptin pretreatment improved hemodynamic function and reduced infarct size in a rat model of myocardial ischemia-reperfusion injury. [, ]

- Ameliorate liver fibrosis: In a mouse model of high-fat, high-cholesterol-induced nonalcoholic steatohepatitis, Gemigliptin alleviated liver fibrosis and mitochondrial dysfunction. []

Q12: What were the findings of the INTESTINE study regarding Gemigliptin's impact on gut microbiota?

A12: The INTESTINE study investigated the impact of initial combination therapies of Gemigliptin–Metformin vs. Glimepiride–Metformin on gut microbiota and glucose homeostasis in drug-naïve patients with type 2 diabetes. Results indicated that while both treatments effectively reduced HbA1c levels, the Gemigliptin–Metformin group showed a trend towards a decreased Firmicutes/Bacteroidetes ratio. [] This shift in gut microbiota composition was potentially linked to the superior achievement of HbA1c targets observed in the Gemigliptin–Metformin group. []

Q13: Are there any specific drug delivery strategies being explored for Gemigliptin?

A14: Currently, the research primarily focuses on the oral administration of Gemigliptin as a free drug or in fixed-dose combinations. [, , ] Development of new formulations, like the bilayer tablet for Gemigliptin/Rosuvastatin, aims to improve stability and potentially bioavailability. [, ] Further research might explore targeted drug delivery strategies for Gemigliptin to enhance its efficacy and potentially minimize off-target effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.